(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one
Description
(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a phenyl group, and a thioxoimidazolidinone core, making it a subject of study for its diverse chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H12ClN3OS |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H12ClN3OS/c20-15-8-4-5-12-9-10-13(21-17(12)15)11-16-18(24)23(19(25)22-16)14-6-2-1-3-7-14/h1-11H,(H,22,25)/b16-11- |
InChI Key |
VTIYFWJPEKWOSF-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=NC4=C(C=CC=C4Cl)C=C3)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=NC4=C(C=CC=C4Cl)C=C3)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the thioxoimidazolidinone core. The final step involves the condensation of the quinoline derivative with the thioxoimidazolidinone under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoline or thioxoimidazolidinone moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups into the compound, altering its chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays, indicating possible antimicrobial, antiviral, or anticancer activities. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further studies in pharmacology and toxicology.
Industry
Industrially, (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA or proteins, potentially disrupting their normal function. The thioxoimidazolidinone core may also play a role in binding to biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thioxoimidazolidinone-containing molecules. Examples include:
- 8-chloroquinoline
- 3-phenyl-2-thioxoimidazolidin-4-one
- Other quinoline-based drugs like chloroquine or hydroxychloroquine
Uniqueness
What sets (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a compound of significant interest in scientific research.
Biological Activity
The compound (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one is a member of the thioxoimidazolidin family, which has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial effects, mechanisms of action, and structure-activity relationships based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.9 g/mol. The compound features a quinoline moiety, which is known for its biological activity, particularly in antimalarial and anticancer applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thioxoimidazolidin derivatives, including our compound of interest. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells.
-
Cytotoxicity Assays :
- The compound showed an IC50 value of 0.017 µM against HepG2 cells, outperforming standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .
- Apoptosis induction was observed, with a notable increase in pro-apoptotic gene expression (e.g., p53, PUMA) and a decrease in anti-apoptotic markers (e.g., Bcl-2) .
-
Mechanisms of Action :
- The compound appears to inhibit the PI3K/AKT signaling pathway , crucial for cell survival and proliferation. This inhibition was confirmed through RT-PCR and Western blotting techniques .
- In vivo studies using solid Ehrlich carcinoma models showed significant tumor volume reduction and an inhibition ratio of 48.4% , indicating robust anti-tumor efficacy .
Antibacterial Activity
The compound's derivatives have also been evaluated for their antibacterial properties. Research indicates that certain thioxoimidazolidin derivatives possess bactericidal activity against clinical strains.
- Bactericidal Studies :
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the unique properties of (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one:
| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Pathway |
|---|---|---|---|
| (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one | 0.017 | Apoptosis induction | PI3K/AKT |
| Staurosporine | 5.07 | Protein kinase inhibition | Various |
| 5-Fluorouracil | 5.18 | RNA synthesis inhibition | N/A |
Case Studies
- Hepatocellular Carcinoma Study :
- Antibacterial Efficacy Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
